AX20017

Description

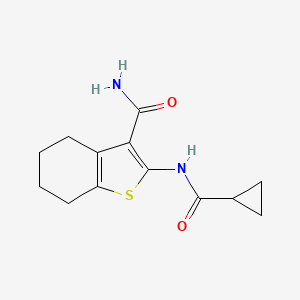

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNEMGBRWLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of AX20017 in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG). PknG is a crucial virulence factor that enables the survival of Mtb within host macrophages. This compound's ability to target this kinase makes it a significant subject of interest in the development of novel anti-tuberculosis therapies. This document details the biochemical and cellular effects of this compound, its selectivity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of PknG

This compound is a small-molecule inhibitor that specifically targets the ATP-binding site of PknG, a eukaryotic-like serine/threonine protein kinase secreted by Mtb.[1][2][3] PknG plays a pivotal role in the pathogen's ability to block the fusion of the phagosome with the lysosome within infected macrophages, thereby creating a protected niche for its replication.[2][3] By inhibiting PknG, this compound effectively disrupts this survival mechanism, leading to the delivery of the mycobacteria to the lysosome for degradation.[2][4][5]

The inhibitory action of this compound is highly selective for PknG. It shows minimal to no activity against a panel of other mycobacterial kinases and a wide range of human kinases, highlighting its potential as a targeted therapeutic with a favorable safety profile.[1][5][6] The structural basis for this specificity lies in a unique set of amino acid residues within the this compound-binding pocket of PknG that are not conserved in human kinases.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Reference |

| IC50 for PknG | 0.39 µM | [1][4] |

| Selectivity | Highly selective for PknG over 10 other mycobacterial kinases and 28 human kinases | [1][5][6] |

| Effect on Intracellular Mtb | Dose-dependent killing of intracellular Mtb in macrophages | [4] |

| Effect on Extracellular Mtb | No significant inhibition of mycobacterial growth in culture | [4] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| X-ray Crystal Structure Resolution | 2.4 Å | [2][6][7] |

| Binding Site | Deep within the adenosine-binding site of the PknG kinase domain | [2][6][7] |

| Key Feature | The binding pocket is shaped by a unique set of amino acid residues not found in human kinases | [2][7] |

Table 2: Structural Basis of this compound-PknG Interaction

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway of PknG and the inhibitory effect of this compound.

References

- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Wayne Model [sohaskey.com]

- 5. pnas.org [pnas.org]

- 6. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 7. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Target of AX20017

This compound is a potent and highly selective small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) Protein Kinase G (PknG), a crucial virulence factor for the bacterium.[1][2][3][4][5] This document provides a comprehensive overview of the molecular target of this compound, including its mechanism of action, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.

The Molecular Target: Mycobacterium tuberculosis Protein Kinase G (PknG)

PknG is a eukaryotic-like serine/threonine protein kinase expressed by pathogenic mycobacteria.[2][3] It plays a critical role in the intracellular survival of Mtb within host macrophages by preventing the fusion of mycobacterial phagosomes with lysosomes, thereby avoiding degradation.[2][3][5] The inhibition of PknG leads to the transfer of mycobacteria to lysosomes and their subsequent elimination, making it a promising target for anti-tuberculosis drug development.[2][3][5]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor, binding deep within the adenosine-binding pocket of the PknG kinase domain.[2][4][5] The high selectivity of this compound for PknG over human kinases is attributed to a unique set of amino acid residues that shape the inhibitor-binding pocket, a feature not found in any human kinase.[2][3] The 2.4 Å X-ray crystal structure of the PknG-AX20017 complex has been elucidated, providing a detailed understanding of this specific interaction.[2][3][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Source |

| M. tuberculosis PknG | 0.39 | [1] |

Table 2: Selectivity Profile of this compound

| Kinase Panel | Number of Kinases | Effect of this compound | Source |

| Human Kinases | 28 | No significant inhibition | [1][5] |

| Mycobacterial Kinases | 11 | Highly selective for PknG | [1][4] |

Signaling Pathway

PknG is a key regulator of mycobacterial metabolism through its interaction with the substrate GarA. This signaling pathway is crucial for the adaptation and survival of Mtb under various stress conditions, including those encountered during latent infection.[6][7]

Caption: Signaling pathway of PknG in M. tuberculosis and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

This protocol is used to determine the IC50 value of this compound against PknG.

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture containing purified recombinant PknG, its substrate (e.g., GarA), and ATP in a suitable kinase buffer is prepared.[8]

-

Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture. A control with DMSO alone is included.[8]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 40 minutes) to allow for the phosphorylation reaction to proceed.[8]

-

Activity Measurement: The kinase activity is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, corresponding to kinase activity.[8]

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This protocol assesses the effect of this compound on the intracellular survival of M. tuberculosis.

Methodology:

-

Cell Culture and Infection: A macrophage cell line (e.g., THP-1 or J774) is cultured and differentiated. The cells are then infected with M. tuberculosis or M. bovis BCG at a specific multiplicity of infection (MOI).[9][10]

-

Inhibitor Treatment: After allowing for phagocytosis, the infected macrophages are treated with this compound at a desired concentration.[9][10]

-

Incubation and Lysis: The cells are incubated for a specified period (e.g., 24-48 hours). Subsequently, the macrophages are lysed to release the intracellular bacteria.[9][10]

-

Viability Assessment: The viability of the released mycobacteria is determined, often using a metabolic assay like the alamarBlue assay or by plating for colony-forming units (CFUs).[9][10]

This protocol describes the determination of the three-dimensional structure of PknG in complex with this compound.

Methodology:

-

Protein Expression and Purification: A stable fragment of PknG is expressed (e.g., in E. coli) and purified to homogeneity.

-

Complex Formation and Crystallization: The purified PknG is incubated with an excess of this compound to ensure complex formation. Crystallization conditions are screened to obtain high-quality crystals of the PknG-AX20017 complex.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray source, and diffraction data are collected. The resulting data are processed to determine the electron density map and build the atomic model of the protein-inhibitor complex.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Mycobacterium tuberculosis PknG. Its unique mechanism of action, targeting a specific conformation of the PknG active site not present in human kinases, makes it an excellent lead compound for the development of novel anti-tuberculosis therapies. The detailed understanding of its interaction with PknG provides a solid foundation for structure-based drug design to further optimize its properties.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. air.unimi.it [air.unimi.it]

- 5. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]

- 10. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase that is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Secreted by the bacterium into the host macrophage, PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby ensuring the pathogen's intracellular survival and replication.[1][2][3] This essential function in pathogenesis makes PknG an attractive target for the development of novel anti-tuberculosis therapeutics. AX20017 is a potent and highly selective small-molecule inhibitor of PknG that has been instrumental in elucidating the kinase's function and serves as a lead compound for drug discovery efforts.[1][4] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified in several studies. The following tables summarize the key quantitative data.

| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |

| M. tuberculosis PknG | This compound | 0.39 | In vitro kinase assay | [4] |

| M. tuberculosis PknG | This compound | 5.49 | Luciferase-based kinase assay | [5] |

| M. tuberculosis PknG | This compound | 0.9 | Radiometric kinase assay | [6] |

| Human Kinases (28 total) | This compound | > 50 (for all tested kinases) | Radiometric ATP consumptive assay | [1] |

Table 1: Inhibitory Activity of this compound against PknG and Human Kinases.

| Kinase | Inhibitor | Relative Inhibition (%) | Reference |

| AZD7762 | PknG | 75.2 | [5] |

| R406 | PknG | 83.8 | [5] |

| R406f | PknG | 83.6 | [5] |

| CYC116 | PknG | 71.2 | [5] |

Table 2: Comparative Inhibition of PknG by Other Kinase Inhibitors Relative to this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the phosphorylation of a substrate by a kinase through the incorporation of a radiolabeled phosphate group.

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing 25 mM Tris (pH 7.5), 2 mM MnCl2, and 0.5 µCi [γ-32P]ATP.[7]

-

Enzyme and Substrate: Recombinant PknG (0.5 µg) is incubated with a suitable substrate, such as the kinase-dead mutant PknG-K181M or a generic substrate like Myelin Basic Protein (MBP).[1][8]

-

Inhibitor Addition: this compound is added at various concentrations, typically in a serial dilution ranging from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[1][7]

-

Incubation: The reaction mixture is incubated at 37°C to allow for phosphorylation.

-

Termination and Analysis: The reaction is stopped, and the phosphorylated proteins are separated by SDS-PAGE. The gel is then analyzed by autoradiography or quantified using a PhosphorImager to determine the extent of phosphorylation and calculate IC50 values.[1][7]

Luciferase-Based PknG Kinase Assay

This is a non-radioactive method that measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.

-

Principle: The amount of light produced by the luciferase enzyme is directly proportional to the amount of ATP present. Therefore, higher kinase activity results in lower luminescence.

-

Procedure: The assay is performed using a commercial kit, such as ADP-Glo™ (Promega).[9]

-

Reaction Components: The reaction includes PknG, its substrate GarA, and ATP.[9]

-

Inhibitor Testing: this compound and other test compounds are added to the reaction mixture.

-

Signal Detection: After the kinase reaction, the luciferase reagent is added, and the luminescence is measured using a luminometer.

-

Calculation: The percentage of inhibition is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is determined from a dose-response curve.[5]

Mycobacterial Survival Assay in Macrophages

This assay assesses the ability of an inhibitor to enhance the killing of intracellular mycobacteria by host macrophages.

-

Cell Culture and Infection: Macrophage-like cells (e.g., THP-1 or J774) are differentiated and then infected with Mycobacterium bovis BCG or M. tuberculosis at a specific multiplicity of infection (MOI), typically 10.[5][10]

-

Inhibitor Treatment: After an initial infection period (e.g., 2 hours), the infected macrophages are treated with this compound at a desired concentration (e.g., 10 µM).[5][10]

-

Incubation and Lysis: The cells are incubated for a set period (e.g., 24 hours), after which the macrophages are lysed with a solution like 0.05% SDS to release the intracellular bacteria.[5][10]

-

Viability Assessment: The viability of the released bacteria is determined using a metabolic indicator dye such as alamarBlue.[5][10] A decrease in the metabolic activity of the bacteria in the presence of the inhibitor indicates enhanced killing by the macrophages.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and PknG.

Caption: PknG signaling pathway in M. tuberculosis and its role in host macrophage interaction.

Caption: General workflow for in vitro kinase inhibition assays.

Caption: Logical relationship explaining the selectivity of this compound.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PknG kinase domain.[1][5] The high selectivity of this compound for PknG over human kinases is attributed to the unique structural features of the PknG ATP-binding pocket.[1][2] X-ray crystallography studies have revealed that the inhibitor is buried deep within a narrow pocket shaped by a unique set of amino acid residues that are not conserved in any human kinase.[1][2] This structural distinction allows this compound to bind with high affinity to PknG while having a negligible effect on a broad panel of human kinases, making it a promising candidate for further therapeutic development with a potentially low off-target toxicity profile.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of M. tuberculosis PknG. Its ability to promote the killing of intracellular mycobacteria by blocking a key virulence factor highlights the therapeutic potential of targeting PknG. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers in the field of tuberculosis drug discovery. The unique mechanism of selectivity of this compound offers a blueprint for the design of next-generation PknG inhibitors with improved potency and drug-like properties. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted to translate these promising preclinical findings into novel treatments for tuberculosis.

References

- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]

The Discovery and Initial Characterization of AX20017: A Selective Inhibitor of Mycobacterium tuberculosis Protein Kinase G

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AX20017 is a potent and highly selective small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of this compound. It summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its role within the PknG signaling pathway. The remarkable specificity of this compound for mycobacterial PknG over human kinases highlights its potential as a lead compound for the development of novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive within host macrophages. A key element of this survival strategy is the secretion of the eukaryotic-like serine/threonine protein kinase, PknG.[1][2] PknG plays a pivotal role in preventing the fusion of the mycobacterial phagosome with the lysosome, thereby shielding the bacterium from the host's degradative machinery.[1][2][3] Inhibition of PknG has been identified as a promising therapeutic strategy to overcome this blockade and promote the clearance of Mtb.

This compound, a tetrahydrobenzothiophene derivative, emerged from a screening of a large compound library as a potent inhibitor of PknG.[3][4] Subsequent studies have elucidated its specific mode of action and demonstrated its efficacy in cellular models of Mtb infection. This guide synthesizes the foundational research on this compound, offering a detailed resource for professionals in the field of tuberculosis drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the initial characterization of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Reference |

| Mycobacterium tuberculosis PknG | 0.39 µM | [5] |

| Human Kinases (28 archetypes) | No significant inhibition | [3][5] |

| Other Mycobacterial Kinases (10 known) | Highly selective for PknG | [3][6] |

Table 2: Crystallographic Data for PknG-AX20017 Complex

| Parameter | Value | Reference |

| Resolution | 2.4 Å | [1][2] |

| PDB Code | 2PZI | [7] |

| Key Finding | This compound binds deep within the ATP-binding pocket of PknG. | [1][2] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PknG.[4][6] X-ray crystallography studies have revealed that the inhibitor binds deep within the adenosine-binding site of the PknG kinase domain.[1][2] This binding pocket is shaped by a unique set of amino acid residues that are not conserved in any human kinases, which explains the compound's remarkable selectivity.[1][2] By occupying the ATP-binding site, this compound prevents the phosphorylation of PknG's downstream substrates, thereby disrupting its signaling cascade.

The primary downstream effect of PknG inhibition by this compound is the abrogation of the block in phagosome-lysosome fusion.[3] This allows the host macrophage to traffic the mycobacteria-containing phagosome to the lysosome for degradation, ultimately leading to the killing of the intracellular bacilli.[1][2][3]

Signaling Pathway

PknG is a central regulator of glutamate metabolism and the tricarboxylic acid (TCA) cycle in M. tuberculosis through its interaction with the substrate GarA (glycogen accumulation regulator A).[8][9] PknG phosphorylates GarA, which in turn modulates the activity of key metabolic enzymes.[8] This pathway is crucial for the bacterium's adaptation to the host environment and for maintaining cellular redox homeostasis.[8] this compound's inhibition of PknG disrupts this critical metabolic regulation, contributing to the bacterium's demise.

Experimental Protocols

The following are detailed methodologies for key experiments used in the initial characterization of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from luminescence-based kinase assays used to determine the inhibitory activity of compounds against PknG.[7][10][11]

Objective: To quantify the inhibitory effect of this compound on PknG activity.

Materials:

-

Recombinant purified M. tuberculosis PknG

-

Recombinant purified GarA (or a suitable peptide substrate)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl₂, 1 mM DTT, pH 7.4)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system

-

96-well or 384-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (negative control) and a no-enzyme control (background).

-

In a microplate, add the PknG enzyme to the kinase reaction buffer.

-

Add the serially diluted this compound or DMSO control to the wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the GarA substrate and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 40 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Macrophage Infection and Mycobacterial Survival Assay

This protocol describes a general method to assess the effect of this compound on the intracellular survival of mycobacteria within macrophages.[8][10][11]

Objective: To determine if this compound can reduce the survival of mycobacteria inside host macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Mycobacterium bovis BCG or Mycobacterium tuberculosis

-

Cell culture medium (e.g., DMEM or RPMI-1640) with serum

-

This compound (dissolved in DMSO)

-

Amikacin or other suitable antibiotic to kill extracellular bacteria

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.05% SDS or 0.1% Triton X-100 in water)

-

7H11 agar plates or a viability stain (e.g., alamarBlue)

-

6-well or 24-well tissue culture plates

Procedure:

-

Seed macrophages in tissue culture plates and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using PMA.

-

Prepare a single-cell suspension of mycobacteria and opsonize with serum if necessary.

-

Infect the macrophage monolayer with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[10][11]

-

Allow phagocytosis to occur for a defined period (e.g., 2-4 hours).

-

Wash the cells with warm PBS to remove extracellular bacteria.

-

Add fresh culture medium containing a low concentration of an antibiotic like amikacin to kill any remaining extracellular bacteria. Also, add the desired concentrations of this compound or a DMSO vehicle control.

-

Incubate the infected cells for a specified duration (e.g., 24, 48, or 72 hours).

-

At the end of the incubation, wash the cells with PBS.

-

Lyse the macrophages with a gentle lysis buffer to release the intracellular bacteria.

-

Serially dilute the lysate in PBS or culture medium and plate the dilutions onto 7H11 agar plates.

-

Incubate the plates at 37°C until colonies appear (typically 3-4 weeks for Mtb).

-

Count the colony-forming units (CFU) to determine the number of viable bacteria per well.

-

Compare the CFU counts from this compound-treated wells to the DMSO control to determine the effect on intracellular survival. Alternatively, a viability reagent like alamarBlue can be used to assess bacterial metabolic activity in the lysate.[10][11]

Conclusion

This compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its discovery and initial characterization have provided a clear proof-of-concept for the therapeutic targeting of Mtb PknG. The high selectivity of this compound for the mycobacterial enzyme over its human counterparts minimizes the potential for off-target effects, a critical attribute for any drug candidate. The detailed understanding of its binding mode within the unique pocket of PknG provides a solid foundation for structure-based drug design and the development of next-generation inhibitors with improved potency and pharmacokinetic properties.[3] Further investigation into compounds with this mechanism of action is warranted to address the urgent need for new treatments for drug-resistant tuberculosis.

References

- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cosolvent Sites-Based Discovery of Mycobacterium Tuberculosis Protein Kinase G Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Antibacterial | TargetMol [targetmol.com]

- 6. air.unimi.it [air.unimi.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]

- 11. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Protein Kinase G (PknG) in the Survival and Pathogenesis of Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase secreted by Mycobacterium tuberculosis (Mtb), is a critical virulence factor that orchestrates the bacterium's survival within the host. This technical guide provides an in-depth analysis of the multifaceted roles of PknG, focusing on its molecular mechanisms, key signaling pathways, and its impact on host-pathogen interactions. Through the subversion of host cellular processes, including the arrest of phagosome maturation, manipulation of autophagy, and suppression of innate immunity, PknG creates a permissive intracellular niche for Mtb replication. Furthermore, PknG plays a pivotal role in regulating the bacterium's metabolism, enabling adaptation to the harsh and nutrient-limited environment of the host. The essentiality of PknG for Mtb survival and virulence makes it a promising target for novel anti-tubercular drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways governed by PknG to serve as a comprehensive resource for the scientific community.

PknG: A Multi-Domain Kinase with Diverse Functions

PknG is a soluble protein kinase comprised of three distinct domains: an N-terminal rubredoxin-like domain, a central kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain[1][2]. This multi-domain architecture allows PknG to engage in a wide array of interactions and exert diverse functions that are crucial for Mtb pathogenesis.

Manipulation of Host Cellular Processes for Intracellular Survival

Upon infection, Mtb secretes PknG into the cytosol of the host macrophage, where it systematically dismantles the cell's antimicrobial defenses.

Arrest of Phagosome-Lysosome Fusion

A hallmark of Mtb pathogenesis is its ability to prevent the fusion of its containing phagosome with the lysosome, thus avoiding degradation. PknG is a key effector in this process[2][3]. It achieves this by targeting and modulating the function of host Rab GTPases, which are master regulators of vesicular trafficking. PknG interacts with Rab14 and Rab7l1, interfering with their GTP/GDP cycle and preventing the recruitment of downstream effectors necessary for phagosome maturation[4][5]. This blockade ensures that the mycobacterium resides in a non-acidified, nutrient-replete compartment conducive to its replication.

Dual-Role in Autophagy Regulation

PknG exhibits a sophisticated, dual-functional role in manipulating the host's autophagy pathway, a critical cellular process for clearing intracellular pathogens[4][6]. In the early stages of infection, PknG promotes the induction of autophagy by competitively binding to the pleckstrin homology (PH) domain of the host kinase AKT, thereby preventing its activation[4][7]. Subsequently, PknG inhibits the maturation of autophagosomes into degradative autolysosomes. This is achieved through two coordinated mechanisms targeting the host GTPase RAB14: PknG directly interacts with RAB14 to block its GTP hydrolysis, and it phosphorylates the TBC1D4/AS160 protein to suppress its GTPase-activating protein (GAP) activity towards RAB14[4][6][7]. The net effect is a blockage of autophagy flux, which enhances the intracellular survival of Mtb[4][6].

Suppression of Host Innate Immunity via an Unconventional Ubiquitination Cascade

In a remarkable display of molecular mimicry, PknG functions as an unconventional ubiquitinating enzyme, possessing both ubiquitin-activating (E1) and ubiquitin ligase (E3) activities[8]. This allows PknG to hijack the host's ubiquitin-proteasome system to degrade key signaling molecules in the innate immune response. PknG targets TNF receptor-associated factor 2 (TRAF2) and TGF-β-activated kinase 1 (TAK1) for ubiquitination and subsequent proteasomal degradation[8]. The degradation of TRAF2 and TAK1 leads to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine production and host defense[8]. This PknG-mediated immunosuppression creates a more favorable environment for Mtb persistence.

Regulation of Mycobacterial Metabolism for Adaptation and Persistence

Beyond its manipulation of host cell biology, PknG is also a critical regulator of Mtb's own metabolic processes, enabling the bacterium to adapt to the nutrient-scarce and stressful conditions within the host.

Sensing Amino Acid Availability and Controlling the TCA Cycle

PknG acts as a sensor of amino acid availability, with glutamate and aspartate being key stimuli for its kinase activity[9]. A primary intracellular substrate of PknG is the forkhead-associated (FHA) domain-containing protein, GarA[9][10]. Phosphorylation of GarA by PknG at Threonine 21 relieves its inhibitory effect on key enzymes of the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate decarboxylase[9][10]. This regulatory mechanism allows Mtb to modulate its central carbon metabolism in response to the availability of host-derived nutrients, a critical aspect of its ability to establish and maintain a chronic infection[9]. Disruption of the PknG-GarA signaling axis leads to defects in glutamate catabolism and attenuates Mtb virulence[9].

Enhancing Survival under Stress and Latency

The metabolic flexibility conferred by PknG is crucial for Mtb's survival under various stress conditions encountered within the host, including hypoxia, nutrient starvation, and antibiotic exposure[11][12]. Deletion of pknG results in a significant reduction in Mtb's ability to survive under these latency-like conditions and diminishes the formation of drug-tolerant persister cells[11][13]. Furthermore, PknG is essential for the formation of stable granulomas, the hallmark structures of latent tuberculosis, and for the reactivation of Mtb from a dormant state[12][13].

Quantitative Data on PknG Function

The following tables summarize key quantitative data related to the activity and effects of PknG.

| Parameter | Value | Substrate/Interactor | Reference |

| Kinase Activity | |||

| Vmax | 11 pmoles/s | TBC1D4 | [14] |

| Km | 34.64 µM | TBC1D4 | [14] |

| Inhibitor Potency | |||

| IC50 of RO9021 | 4.4 ± 1.1 µM | PknG | [15] |

| Metabolic Impact | |||

| Glutamate Accumulation | ~3-fold increase in ΔpknG mutant | M. tuberculosis | [3] |

| Glutamine Accumulation | ~3-fold increase in ΔpknG mutant | M. tuberculosis | [3] |

| De novo Glutamine Synthesis | 50% reduction in ΔpknG mutant | M. tuberculosis | [3] |

Table 1: Biochemical and Metabolic Parameters of PknG

| Condition | Fold Reduction in Survival (ΔpknG vs. WT) | Model System | Reference |

| Hypoxia (40 days) | ~100-fold | M. tuberculosis in vitro | [10] |

| Isoniazid Treatment (Persisters) | ~10-30-fold | M. tuberculosis in vitro | [11] |

| Chronic Mouse Infection with Antibiotic Treatment | 5 to 15-fold | Murine Model | [11] |

| Cornell Mouse Model of Latency (Relapse Rate) | 80-90% (WT/Complemented) vs. 10% (ΔpknG) | Murine Model | [11] |

| Macrophage Infection | ~10-fold less replication | THP-1 Macrophages | [7] |

| Macrophage Infection (24 hours) | 2-fold increase (WT) vs. no growth (ΔpknG) | RAW 264.7 Macrophages | [6] |

Table 2: Impact of PknG Deletion on M. tuberculosis Survival

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the function of PknG.

In Vitro Kinase Assay

This assay measures the ability of PknG to phosphorylate a substrate, such as GarA.

-

Reagents:

-

Purified recombinant PknG and GarA proteins.

-

Kinase reaction buffer (e.g., 25 mM HEPES-NaOH, pH 7.4, 20 mM magnesium acetate, 1 mM DTT).

-

ATP (including a radiolabeled version like [γ-³²P]ATP for detection).

-

-

Procedure:

-

Incubate purified PknG with its substrate (GarA) in the kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the proteins by SDS-PAGE.

-

Detect phosphorylation by autoradiography (if using radiolabeled ATP) or by using phosphospecific antibodies.

-

-

Kinetic Analysis: To determine kinetic constants like Km and Vmax, the assay is performed with varying concentrations of the substrate while keeping the enzyme and ATP concentrations constant[4].

Construction of pknG Knockout Mutants

Generating a pknG deletion mutant is essential for studying its function. This is typically achieved through homologous recombination.

-

General Strategy:

-

Construct a suicide delivery vector containing the flanking regions of the pknG gene and a selectable marker.

-

Introduce a disruption or deletion within the pknG coding sequence in the vector.

-

Electroporate the vector into M. tuberculosis.

-

Select for single-crossover events, where the entire plasmid has integrated into the bacterial chromosome.

-

Select for double-crossover events, where the wild-type pknG gene is replaced by the disrupted version, leading to the loss of the plasmid backbone. This often involves a counter-selection step.

-

-

Verification: The successful knockout is confirmed by PCR and Southern blotting to verify the correct genomic arrangement and the absence of the wild-type pknG gene.

Macrophage Infection Model

Studying the interaction of Mtb with macrophages is crucial for understanding PknG's role in intracellular survival.

-

Cell Lines: Commonly used macrophage cell lines include human THP-1 monocytes (differentiated into macrophages with PMA) and murine RAW 264.7 cells. Primary bone marrow-derived macrophages (BMDMs) are also used.

-

Infection Procedure:

-

Culture macrophages to a suitable confluency in multi-well plates.

-

Infect the macrophages with wild-type Mtb, the ΔpknG mutant, and a complemented strain at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).

-

Incubate for a few hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

At various time points post-infection, lyse the macrophages.

-

Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFUs)[7].

-

Cornell Model of Latent Tuberculosis in Mice

This in vivo model is used to study Mtb persistence and reactivation, processes in which PknG is critically involved.

-

Model Establishment:

-

Infect mice (e.g., C57BL/6 strain) intravenously with a high dose of Mtb.

-

Shortly after infection, treat the mice with anti-tuberculosis drugs (e.g., isoniazid and pyrazinamide) for an extended period (e.g., 12 weeks) to eliminate replicating bacteria and establish a latent, paucibacillary state[11][16].

-

-

Studying Reactivation:

-

After the antibiotic treatment, the infection is considered latent.

-

Reactivation can be induced by immunosuppression (e.g., with corticosteroids like dexamethasone) or can occur spontaneously over time[11][16].

-

The bacterial load in the lungs and spleen is monitored at different time points by CFU counting to assess the ability of the different Mtb strains (wild-type vs. ΔpknG) to persist and reactivate[11].

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving PknG.

Caption: PknG inhibits phagosome maturation by targeting host Rab GTPases.

Caption: PknG's dual role in manipulating host autophagy.

Caption: PknG suppresses innate immunity via ubiquitination.

Caption: PknG regulates Mtb metabolism via GarA phosphorylation.

Caption: Workflow for macrophage infection to assess Mtb survival.

Conclusion and Future Directions

PknG stands out as a master manipulator of both host and mycobacterial biology, making it an indispensable factor for the pathogenesis of Mycobacterium tuberculosis. Its ability to disarm macrophage killing mechanisms, reprogram host signaling pathways, and fine-tune bacterial metabolism underscores its importance as a high-priority target for the development of novel therapeutics. The detailed understanding of its structure and multifaceted functions, as outlined in this guide, provides a solid foundation for the rational design of PknG inhibitors. Future research should focus on further elucidating the intricate network of PknG's host and bacterial interactors, which will undoubtedly reveal new avenues for intervention against tuberculosis. The development of potent and specific PknG inhibitors holds the promise of a new class of anti-tubercular drugs that could act synergistically with existing regimens to shorten treatment duration and combat drug resistance.

References

- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 2. Survival of Pathogenic Mycobacteria in Macrophages Is Mediated through Autophosphorylation of Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key Residues in Mycobacterium tuberculosis Protein Kinase G Play a Role in Regulating Kinase Activity and Survival in the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Latent Tuberculosis: Models, Computational Efforts and the Pathogen’s Regulatory Mechanisms during Dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Infection of Macrophage-Like THP-1 Cells with Mycobacterium avium Results in a Decrease in Their Ability to Phosphorylate Nucleolin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

The Conductor of Survival: An In-depth Technical Guide to M. tuberculosis PknG's Role in Intracellular Persistence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tb), the etiological agent of tuberculosis, exhibits a remarkable ability to survive and replicate within host macrophages, a cornerstone of its pathogenesis. Central to this intracellular persistence is a sophisticated molecular machinery that manipulates host cellular processes. This technical guide provides a comprehensive examination of the serine/threonine protein kinase G (PknG), a critical virulence factor secreted by M. tb that orchestrates a multi-pronged strategy to ensure its survival. We delve into the molecular mechanisms governed by PknG, from the subversion of phagosomal maturation to the intricate regulation of bacterial metabolism, with a particular focus on the PknG-GarA signaling axis. This document synthesizes current research, presenting quantitative data in structured formats, detailing key experimental protocols, and visualizing complex signaling pathways to offer a definitive resource for researchers and professionals in the field of tuberculosis drug development.

Introduction: PknG, a Master Regulator of M. tuberculosis Intracellular Survival

The success of Mycobacterium tuberculosis as a pathogen is intrinsically linked to its capacity to thrive within the hostile environment of host macrophages. A key player in this intracellular lifestyle is Protein Kinase G (PknG), one of the eleven eukaryotic-like serine/threonine protein kinases (STPKs) encoded by the M. tb genome.[1] Unlike most other STPKs, PknG is secreted into the host cell cytosol during infection, where it directly interfaces with and manipulates host cellular pathways to the bacterium's advantage.[1][2]

PknG's role in virulence is multifaceted. It is essential for blocking the fusion of the mycobacterial phagosome with lysosomes, a critical step that prevents the degradation of the bacterium.[1][3][4] Beyond this canonical role, PknG is a central regulator of M. tb's metabolism, ensuring the bacterium can adapt to the nutrient-limiting conditions within the phagosome.[5][6][7] This kinase has been strongly implicated in the regulation of glutamate and glutamine metabolism, crucial pathways for both energy production and nitrogen assimilation.[6][8][9]

Recent discoveries have also unveiled an even more complex role for PknG, including its function as an unconventional ubiquitinating enzyme that can impair host innate immunity by targeting key signaling molecules for degradation.[10][11] This dual functionality as both a kinase and a ubiquitin ligase highlights the sophisticated strategies employed by M. tb to ensure its intracellular survival. Given its critical and diverse roles in pathogenesis, PknG has emerged as a highly attractive target for the development of novel anti-tuberculosis therapeutics.[1][4] This guide aims to provide a detailed technical overview of the molecular mechanisms orchestrated by PknG, offering a valuable resource for the scientific community dedicated to combating tuberculosis.

The PknG-GarA Signaling Axis: A Linchpin of Metabolic Regulation

A primary mechanism through which PknG exerts its control over M. tb metabolism is through the phosphorylation of its substrate, GarA (Glycogen accumulation regulator A).[5][8][12] GarA is a forkhead-associated (FHA) domain-containing protein that acts as a key regulator of the tricarboxylic acid (TCA) cycle and glutamate metabolism.[5][8] The PknG-GarA signaling cascade is a critical determinant of how M. tb senses and responds to nutrient availability, particularly amino acids, within the host.[5][7][9]

Regulation of GarA by PknG Phosphorylation

PknG-mediated phosphorylation of GarA is triggered by the presence of specific amino acids, with glutamate and aspartate being the primary stimuli.[5][9] This nutrient-sensing capability allows M. tb to rapidly adapt its metabolic state in response to the changing environment of the phagosome. PknG phosphorylates GarA at Threonine 21 (Thr21).[8] This phosphorylation event is mutually exclusive with phosphorylation at the adjacent Threonine 22 (Thr22) by another kinase, PknB.[8]

Unphosphorylated GarA acts as an inhibitor of key metabolic enzymes, including the α-ketoglutarate decarboxylase in the TCA cycle and a large NAD+-specific glutamate dehydrogenase.[8] By phosphorylating GarA, PknG effectively relieves this inhibition, thereby modulating the flow of metabolites through these central pathways.[5][8]

Opposing Metabolic Effects of pknG and garA Disruption

Genetic disruption of pknG and garA results in distinct and opposing metabolic phenotypes, underscoring their counter-regulatory roles. A pknG-deficient mutant of M. tb accumulates high intracellular levels of glutamate and glutamine, approximately threefold higher than the parental strain, and exhibits a defect in glutamate catabolism.[5][6] This mutant also shows a 50% reduction in de novo glutamine synthesis.[6] Conversely, a garA mutant experiences a depletion of intracellular glutamate.[5] These findings highlight the delicate balance maintained by the PknG-GarA axis in controlling amino acid homeostasis, a process that is conserved among Actinobacteria.[5][7]

The following diagram illustrates the PknG-GarA signaling pathway and its impact on central carbon metabolism.

Caption: PknG-GarA signaling pathway in M. tuberculosis.

Subversion of Host Cell Trafficking: The Phagosome Maturation Arrest

A hallmark of M. tb pathogenesis is its ability to arrest the maturation of the phagosome, preventing its fusion with the lysosome and thus avoiding degradation. PknG is a key effector protein secreted by the bacterium to orchestrate this blockade.[1][3][4]

Targeting Host Rab GTPases

Recent studies have revealed that PknG manipulates the host's autophagy and phagosomal maturation pathways by targeting small GTPases of the Rab family. Specifically, PknG interacts with Rab14.[1][13] This interaction is multifaceted:

-

Direct Interaction: PknG directly binds to Rab14, preventing the hydrolysis of Rab14-GTP to Rab14-GDP.[1]

-

Phosphorylation of a GAP: PknG phosphorylates TBC1D4/AS160, a GTPase-activating protein (GAP) for Rab14. This phosphorylation suppresses the GAP activity of TBC1D4, further ensuring that Rab14 remains in its active, GTP-bound state.[1]

By maintaining Rab14 in an active state, PknG disrupts the normal trafficking events that lead to phagosome-lysosome fusion.[1]

A Dual-Functional Effector in Autophagy

PknG exhibits a dual effect on the host autophagy pathway. While it promotes the initial stages of autophagy induction by interacting with the host protein AKT, it simultaneously blocks autophagy flux at the later stage of autophagosome maturation.[1] This overall effect of blocked autophagy flux contributes to enhanced intracellular survival of the pathogen.[1][13] The TPR domain and the kinase activity of PknG are crucial for inhibiting autophagosome maturation.[1]

The following diagram illustrates the mechanism of PknG-mediated phagosome maturation arrest.

Caption: PknG's interference with host cell trafficking.

An Unconventional Ubiquitinating Enzyme: PknG's Role in Immune Evasion

Beyond its kinase activity, PknG exhibits an unprecedented function for a bacterial effector: it acts as an unconventional ubiquitinating enzyme, directly targeting components of the host's innate immune signaling pathways.[10][11] This remarkable activity further solidifies PknG's role as a master manipulator of the host cell.

PknG functions as both a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3).[10][11] It catalyzes the ubiquitination and subsequent degradation of two key signaling molecules in the NF-κB pathway: TRAF2 (TNF receptor-associated factor 2) and TAK1 (TGF-β-activated kinase 1).[10][11] By promoting the degradation of TRAF2 and TAK1, PknG effectively inhibits the activation of NF-κB, a central transcription factor in the innate immune response.[10] This suppression of host innate immunity is crucial for the establishment and maintenance of infection.

The mechanism of PknG-mediated ubiquitination is also unconventional. PknG promotes the attachment of ubiquitin to the E2 ubiquitin-conjugating enzyme UbcH7 via an isopeptide bond, rather than the typical thiol-ester bond.[11] PknG can then act as an isopeptidase to release ubiquitin from UbcH7 before attaching it to its substrates.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PknG function.

Table 1: Impact of pknG Deletion on Intracellular Metabolite Levels in M. tuberculosis

| Metabolite | Fold Change in ΔpknG vs. Wild-Type | Reference |

| Glutamate | ~3-fold increase | [6] |

| Glutamine | ~3-fold increase | [6] |

Table 2: Kinetic Parameters of PknG Kinase Activity

| Substrate | Vmax | Km | Reference |

| TBC1D4 | 11 pmoles/s | 34.64 μM | [1] |

Table 3: Effect of PknG on M. tb Intracellular Replication

| M. tb Strain | Replication in THP-1 Macrophages (vs. Wild-Type) | Reference |

| ΔpknG | ~10-fold less | [5] |

| ΔgarA | Severe attenuation (complete loss of replication) | [5] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the function of PknG.

In Vitro Kinase Assay

Objective: To determine the kinase activity of PknG and its ability to phosphorylate substrates.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.0-7.5), 2 mM MnCl2, and 100 μM ATP.[14][15]

-

Enzyme and Substrate Addition: Add purified recombinant PknG (e.g., 0.5 µg) and the substrate of interest (e.g., GarA, TBC1D4, or an artificial substrate like myelin basic protein) to the reaction mixture.[14][15][16] The molar ratio of kinase to substrate can range from 1:10 to 1:25.[14]

-

Initiation of Reaction: For radioactive assays, add [γ-32P]ATP or [γ-33P]ATP to the reaction mixture.[15][16] For non-radioactive assays, unlabeled ATP is used.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30-40 minutes.[14][17]

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Radiometric Assay: Separate the reaction products by SDS-PAGE, and visualize phosphorylated proteins by autoradiography.[15] Quantify the signal using a PhosphorImager.[15]

-

Luminescence-Based Assay (e.g., ADP-Glo): Measure the amount of ADP produced, which is proportional to the kinase activity.[17] This is achieved by converting the remaining ATP to a luminescent signal.[16][17]

-

Mass Spectrometry: For identification of phosphorylation sites, digest the protein substrate with trypsin and analyze the resulting peptides by MALDI-TOF or LC-MS/MS.[14]

-

Phagosome-Lysosome Fusion Assay

Objective: To assess the ability of PknG to inhibit the fusion of mycobacteria-containing phagosomes with lysosomes.

Protocol:

-

Macrophage Infection: Infect a macrophage cell line (e.g., J774 or THP-1) with wild-type M. tb or M. bovis BCG, a ΔpknG mutant, and complemented strains for a short period (e.g., 1 hour).[2]

-

Removal of Extracellular Bacteria: Wash the cells to remove non-phagocytosed bacteria.

-

Lysosomal Staining: After a chase period (e.g., 24-48 hours), label the lysosomes with a fluorescent probe such as LysoTracker.

-

Microscopy: Visualize the cells using fluorescence microscopy or confocal microscopy.

-

Quantification: Quantify the colocalization of fluorescently labeled mycobacteria with the lysosomal marker. A lower degree of colocalization in cells infected with wild-type bacteria compared to the ΔpknG mutant indicates inhibition of phagosome-lysosome fusion.

Intracellular Survival Assay

Objective: To measure the ability of M. tb strains to survive and replicate within macrophages.

Protocol:

-

Macrophage Infection: Infect macrophages with the desired M. tb strains at a specific multiplicity of infection (MOI).

-

Removal of Extracellular Bacteria: After an initial incubation period (e.g., 4 hours), wash the cells to remove extracellular bacteria. Gentamicin can be added to the medium to kill any remaining extracellular bacteria.[18]

-

Time Course: At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a detergent (e.g., saponin or Triton X-100).

-

Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate them on appropriate agar medium (e.g., Middlebrook 7H10 or 7H11).

-

Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, and then count the number of colonies to determine the CFU per well at each time point.

The following diagram provides a workflow for a typical intracellular survival assay.

Caption: A typical workflow for an M. tuberculosis intracellular survival assay.

Conclusion and Future Directions

PknG has unequivocally emerged as a central virulence factor for Mycobacterium tuberculosis, employing a sophisticated and multifaceted strategy to ensure the pathogen's survival within the host. Its ability to act as both a kinase and an unconventional ubiquitinating enzyme allows it to manipulate host cell trafficking, metabolism, and innate immune signaling with remarkable precision. The PknG-GarA signaling axis represents a critical node in the regulation of bacterial metabolism, enabling adaptation to the nutrient-scarce environment of the phagosome.

The detailed molecular understanding of PknG's functions has solidified its position as a prime target for novel anti-tuberculosis drug development. The unique structural features of PknG, particularly in its inhibitor-binding pocket, offer opportunities for the design of highly specific inhibitors with minimal off-target effects on human kinases.[15][19]

Future research should continue to unravel the full spectrum of PknG's host and bacterial substrates to gain a more comprehensive picture of its regulatory network. Elucidating the precise mechanisms that regulate PknG's secretion and its dual enzymatic activities will be crucial. Furthermore, exploring the interplay between PknG and other secreted effector proteins will shed light on the coordinated effort by M. tb to establish its intracellular niche. A deeper understanding of these intricate molecular interactions will undoubtedly pave the way for the development of innovative host-directed and pathogen-directed therapies to combat the global threat of tuberculosis.

References

- 1. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. From infection niche to therapeutic target: the intracellular lifestyle of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 8. Regulation of glutamate metabolism by protein kinases in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. New substrates and interactors of the mycobacterial Serine/Threonine protein kinase PknG identified by a tailored interactomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Mycobacterium tuberculosis PknG by non-catalytic rubredoxin domain specific modification: reaction of an electrophilic nitro-fatty acid with the Fe–S center - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. rcsb.org [rcsb.org]

AX20017: A Technical Guide to the Inhibition of Phagosome-Lysosome Fusion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular pathogens, most notably Mycobacterium tuberculosis (Mtb), have evolved sophisticated mechanisms to evade host immune clearance. A key survival strategy is the inhibition of phagosome-lysosome fusion within host macrophages, preventing the delivery of the pathogen to the degradative lysosomal compartment. The mycobacterial protein kinase G (PknG) has been identified as a critical virulence factor that orchestrates this blockade. AX20017 is a potent and highly selective small-molecule inhibitor of PknG. By targeting PknG, this compound effectively restores the natural process of phagosome maturation and fusion with lysosomes, leading to the eradication of intracellular mycobacteria. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to Phagosome-Lysosome Fusion and Mycobacterial Evasion

Phagocytosis is a fundamental process of the innate immune system whereby macrophages engulf and eliminate pathogens. Following engulfment, the newly formed phagosome undergoes a maturation process, sequentially fusing with early endosomes, late endosomes, and finally lysosomes.[1] This maturation culminates in the formation of a highly acidic and hydrolytic phagolysosome, which effectively degrades and destroys the internalized pathogen.[1]

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved to arrest this maturation process.[1] A key effector in this immune evasion is the serine/threonine protein kinase G (PknG), which is secreted by the bacterium into the host cell cytosol.[2][3][4] PknG interferes with host cell signaling pathways that regulate vesicular trafficking, thereby preventing the fusion of the mycobacteria-containing phagosome with lysosomes.[5][6] This allows the bacteria to survive and replicate within the protected intracellular niche of the macrophage.[2][5]

This compound: A Specific Inhibitor of PknG

This compound is a tetrahydrobenzothiophene compound that has been identified as a highly specific and potent inhibitor of Mtb PknG.[3][4] It targets the ATP-binding site of the PknG kinase domain, effectively blocking its enzymatic activity.[2][5] Structural studies have revealed that the this compound-binding pocket in PknG contains a unique set of amino acid residues not found in human kinases, which explains the compound's high selectivity.[2][6] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects on host cell kinases.[3][4][7]

Mechanism of Action

The inhibitory action of this compound on PknG restores the normal phagosome maturation pathway. By neutralizing PknG's interference, this compound allows for the recruitment of key host factors to the phagosome, leading to its fusion with lysosomes and the subsequent killing of the entrapped mycobacteria.[2][3][4][6]

Quantitative Data

The efficacy of this compound and other PknG inhibitors has been quantified in several studies. The following tables summarize the key findings.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Mtb PknG | 0.39 | [8] |

| This compound | Mtb PknG | 5.49 | [5] |

| AZD7762 | Mtb PknG | 30.3 | [5] |

| R406 | Mtb PknG | 7.98 | [5] |

| R406f | Mtb PknG | 16.1 | [5] |

| CYC116 | Mtb PknG | 35.1 | [5] |

| Condition | Treatment | Phagosome-Lysosome Fusion (%) | Reference |

| Wild-Type BCG Infection | No Inhibitor | 31 | [5] |

| ΔPknG BCG Infection | No Inhibitor | ~79 | [5] |

| Wild-Type BCG Infection | AZD7762 (10 µM) | Increased | [5] |

| Wild-Type BCG Infection | R406 (10 µM) | Increased | [5] |

| Wild-Type BCG Infection | R406f (10 µM) | Increased | [5] |

| Wild-Type BCG Infection | CYC116 (10 µM) | No significant increase | [5] |

Experimental Protocols

Phagosome-Lysosome Fusion Assay

This protocol is adapted from studies investigating the effect of PknG inhibitors on mycobacterial trafficking in macrophages.[5]

Objective: To visualize and quantify the fusion of mycobacteria-containing phagosomes with lysosomes.

Materials:

-

J774.1 murine macrophage cell line

-

GFP-expressing Mycobacterium bovis BCG (BCG-GFP)

-

This compound or other PknG inhibitors

-

Primary antibody: Rabbit anti-LAMP1

-

Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

-

Confocal microscope

Procedure:

-

Seed J774.1 macrophages on coverslips in a 24-well plate and culture overnight.

-

Infect the macrophages with BCG-GFP at a multiplicity of infection (MOI) of 10 for 30 minutes.

-

Wash the cells to remove extracellular bacteria.

-

Incubate the infected cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 90 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 1% bovine serum albumin.

-

Incubate with the primary anti-LAMP1 antibody to stain lysosomes.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a confocal microscope. Co-localization of GFP (BCG) and the LAMP1 signal indicates phagosome-lysosome fusion.

-

Quantify the percentage of bacteria co-localizing with LAMP1 by counting at least 100 bacteria per condition.

In Vitro PknG Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against PknG.[5]

Objective: To measure the IC50 value of this compound for PknG.

Materials:

-

Recombinant Mtb PknG

-

Kinase substrate (e.g., a generic kinase peptide substrate)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

This compound and other test compounds

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing PknG, its substrate, and ATP in a suitable kinase buffer.

-

Add serial dilutions of this compound or other test compounds to the wells of a microplate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period.

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

PknG-Mediated Inhibition of Phagosome Maturation

Mycobacterium tuberculosis secretes PknG into the host macrophage cytosol. PknG then interferes with host signaling cascades that are essential for phagosome maturation. One identified target is the Rab7l1 signaling pathway, which is involved in the recruitment of lysosomal components to the phagosome.[9] By disrupting this pathway, PknG prevents the fusion of the phagosome with the lysosome, creating a safe intracellular haven for the bacteria.

Caption: PknG inhibits phagosome-lysosome fusion by targeting Rab7l1.

This compound Restoration of Phagosome Maturation

This compound enters the macrophage and specifically inhibits the kinase activity of PknG. This relieves the block on the host signaling pathways, allowing for the normal maturation of the phagosome and its fusion with the lysosome, ultimately leading to the destruction of the intracellular mycobacteria.

Caption: this compound inhibits PknG, allowing phagosome maturation to proceed.

Experimental Workflow for Assessing PknG Inhibitors

The following diagram outlines the typical workflow for screening and characterizing potential PknG inhibitors like this compound.

Caption: A typical workflow for identifying and validating PknG inhibitors.

Conclusion

This compound represents a promising therapeutic lead that targets a key virulence mechanism of Mycobacterium tuberculosis. By specifically inhibiting PknG, this compound restores the host's innate ability to clear the infection through phagosome-lysosome fusion. The high selectivity of this compound for the mycobacterial kinase over human kinases underscores its potential as a safe and effective anti-tubercular agent. Further research and development of this compound and similar PknG inhibitors could provide a new class of drugs to combat tuberculosis, including drug-resistant strains. This guide provides the foundational knowledge and experimental framework for researchers to further investigate this important therapeutic target.

References

- 1. Combating Tuberculosis via Restoring the Host Immune Capacity by Targeting M. tb Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. This compound | Antibacterial | TargetMol [targetmol.com]

- 9. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

AX20017: A Paradigm of Selective Kinase Inhibition Targeting Mycobacterium tuberculosis

An In-depth Technical Guide on the Selectivity of AX20017 for Mycobacterial Protein Kinase G Over Human Kinases

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on unconventional targets. One such promising target is Protein Kinase G (PknG), a eukaryotic-like serine/threonine protein kinase essential for the intracellular survival of Mtb within host macrophages.[1][2] PknG is a crucial virulence factor that prevents the fusion of mycobacterial phagosomes with lysosomes, thereby shielding the bacilli from degradation.[1][2][3] The small-molecule inhibitor, this compound, has been identified as a potent and highly selective inhibitor of Mtb PknG, demonstrating a significant potential for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against mycobacterial PknG in contrast to a broad panel of human kinases. The structural basis for this remarkable selectivity and the experimental protocols for its determination are also elaborated.

Quantitative Selectivity Data

This compound exhibits a high degree of selectivity for mycobacterial PknG. Its inhibitory activity has been quantified against PknG and contrasted with its activity against a wide array of human kinases. The data underscores the minimal off-target effects of this compound on the human kinome, a critical attribute for a viable drug candidate.

| Target Kinase | Organism | Inhibitor | IC50 (µM) | Reference |

| Protein Kinase G (PknG) | Mycobacterium tuberculosis | This compound | 0.39 | [4][6] |

| Panel of 28 Human Kinases | Homo sapiens | This compound | No effect observed | [1][4] |

Table 1: Comparative Inhibitory Activity of this compound against Mycobacterial and Human Kinases.

Structural Basis for Selectivity

The profound selectivity of this compound for Mtb PknG is rooted in the unique structural features of the kinase's ATP-binding pocket. X-ray crystallography of the PknG-AX20017 complex has revealed that the inhibitor binds deep within the adenosine-binding site.[1][2][5][7] This binding pocket is shaped by a distinctive set of amino acid residues that are not conserved in any human kinases.[1][2][8] This unique topology creates a specific binding environment that accommodates this compound with high affinity, while being inhospitable to the inhibitor in the homologous ATP-binding sites of human kinases.[1][2][8] Mutagenesis studies targeting these specific residues in PknG have shown a drastic reduction in the inhibitory potency of this compound, further confirming that these unique structural elements are the primary determinants of its selectivity.[1][2][8]

Signaling Pathway of PknG in Mycobacterial Survival

PknG plays a pivotal role in the pathogenesis of tuberculosis by manipulating host cellular processes to ensure the survival of the mycobacteria within macrophages. Upon infection, Mtb is enclosed in a phagosome. Typically, this phagosome would mature and fuse with a lysosome, leading to the destruction of the bacteria. However, Mtb translocates PknG into the host cell cytosol, where it disrupts the normal phagosome maturation pathway, preventing lysosomal fusion and creating a protected niche for bacterial replication.[1][3] Inhibition of PknG by this compound restores the normal phagosome-lysosome fusion process, leading to the delivery of the mycobacteria to the degradative lysosomal compartment and subsequent killing of the bacilli.[1][3][6]

Caption: PknG's role in mycobacterial survival and this compound's mechanism of action.

Experimental Protocols

The determination of kinase inhibition and selectivity involves precise biochemical assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Radiometric ATP Consumptive Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate group from ATP into a substrate.

-

Materials:

-

Purified recombinant kinase (Mtb PknG or human kinase)

-

Kinase-specific substrate (e.g., Myelin Basic Protein for PknG)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer. A typical concentration range would be from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M.[6]

-